ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound with a complex structure. Let’s break it down:
Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It imparts lipophilicity and influences the compound’s solubility and reactivity.
Indole ring: The indole ring (1H-indol-5-yl) is a common structural motif found in various natural products, alkaloids, and pharmaceuticals.
Thiazole ring: The thiazole ring (1,3-thiazol-4-yl) is another heterocyclic system. Thiazoles exhibit diverse pharmacological properties and are present in several drugs.
Preparation Methods
The synthetic routes to ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involve the condensation of appropriate precursors. One method includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate .
Chemical Reactions Analysis
This compound can undergo various reactions:
Acylation: The carbonyl group allows for acylation reactions, leading to the formation of amides or esters.
Thiazole ring modification: Reactions like oxidation, reduction, and substitution can modify the thiazole ring.
Indole functionalization: The indole ring can be functionalized through electrophilic aromatic substitution or other synthetic methods.
Common reagents include acyl chlorides, acid anhydrides, and Lewis acids. Major products depend on the specific reaction conditions.
Scientific Research Applications
Ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate finds applications in:
Medicinal Chemistry: Its indole and thiazole moieties contribute to potential drug-like properties.
Anticancer Research: Researchers explore its effects on cancer cells.
Microbiology: Investigating its antimicrobial activity.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, the uniqueness of ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate lies in its combined indole-thiazole structure.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-13-10-24-17(18-13)19-16(22)12-4-5-14-11(8-12)6-7-20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
QCOPEOGUHAEYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
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